3-Chloro-6-fluoro-2-iodopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-fluoro-2-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQFHSPLQVGZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807166-48-8 | |
| Record name | 3-chloro-6-fluoro-2-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Halogenated Pyridines: Strategic Scaffolds in Organic Synthesis
Halogenated pyridines are fundamental starting materials in a wide array of organic transformations. eurekalert.org Their utility stems from the ability of halogen substituents to act as leaving groups in nucleophilic aromatic substitution reactions and as handles for various cross-coupling reactions. eurekalert.orgnih.gov This reactivity allows for the construction of highly substituted and complex pyridine (B92270) derivatives that would be challenging to synthesize from the parent pyridine molecule itself. eurekalert.org The pyridine ring system is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, underscoring the critical role of synthetic methods that enable its functionalization. uiowa.edu
The introduction of halogens to the pyridine ring significantly alters its chemical and physical properties. For instance, fluorinated pyridines generally exhibit reduced basicity and are often less reactive than their chloro- and bromo- counterparts. This modulation of reactivity is a key consideration in designing multi-step synthetic sequences.
The Rationale for Investigating Polyhalogenated Pyridine Systems
The presence of multiple, distinct halogen atoms on a pyridine (B92270) ring, as seen in 3-Chloro-6-fluoro-2-iodopyridine, offers a platform for sequential and site-selective functionalization. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in common transition-metal-catalyzed cross-coupling reactions allows for a programmed introduction of various substituents. This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures.
Furthermore, polyhalogenated pyridines are valuable intermediates for creating even more complex structures. For example, "halogen dance" reactions, which involve base-induced halogen migration, can be employed to synthesize a variety of halogen-rich pyridines. acs.org These intricate substitution patterns are of significant interest in medicinal chemistry, where the precise placement of different groups can dramatically influence a molecule's biological activity. acs.org Research into polyhalogenated pyridines is driven by the need for novel building blocks that can be readily diversified to generate libraries of compounds for drug discovery and materials science applications. nih.gov
3 Chloro 6 Fluoro 2 Iodopyridine: a Unique and Understudied Compound
Within the vast landscape of halopyridines, 3-Chloro-6-fluoro-2-iodopyridine (CAS RN: 1211590-36-1) occupies a unique position. fluorochem.co.uk It possesses three different halogen atoms, each with distinct potential for chemical transformation. The iodine atom at the 2-position is particularly noteworthy as a highly reactive site for cross-coupling reactions. The fluorine at the 3-position and the chlorine at the 6-position provide additional handles for functionalization, allowing for a multi-step, regioselective diversification of the pyridine (B92270) core.
Despite its clear synthetic potential, a comprehensive survey of the academic literature reveals that this compound remains a relatively underexplored compound. While closely related structures like 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine have been synthesized and utilized in the creation of pentasubstituted pyridines, specific and detailed research focusing solely on the title compound is less prevalent. acs.org This represents a significant research gap, offering opportunities to explore its reactivity in greater detail and to develop novel synthetic methodologies that leverage its unique substitution pattern.
Advanced Strategies for Crafting Complex Pyridine Architectures
The synthesis of complex pyridine-containing molecules has been revolutionized by the development of advanced synthetic methods. Traditional approaches often relied on harsh reaction conditions and were limited in scope. chemrxiv.org Modern strategies, however, offer greater efficiency, selectivity, and functional group tolerance.
Transition-metal catalysis is at the forefront of these advancements. bohrium.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds with halopyridines. mdpi.com Furthermore, methods for the direct C-H functionalization of pyridines are emerging as powerful tools, allowing for the introduction of new substituents without the need for pre-installed halogen handles. bohrium.comresearchgate.net
For polyhalogenated pyridines, site-selective cross-coupling is a particularly valuable strategy. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively react one halogen over another, enabling a controlled and stepwise construction of the target molecule. nih.gov For instance, in polyhalogenated pyridines, oxidative addition in cross-coupling reactions is often favored at the C2 and C4 positions relative to the nitrogen atom. nih.gov
The Scope of Academic Inquiry into 3 Chloro 6 Fluoro 2 Iodopyridine and Its Relatives
Direct Synthesis Approaches to this compound
Direct synthetic routes to this compound often involve the sequential introduction of the halogen substituents onto the pyridine (B92270) ring. These methods require careful control of reaction conditions to achieve the desired regioselectivity.
Stepwise Halogenation and Functionalization Sequences
The synthesis of this compound can be achieved through a multi-step process involving sequential halogenation and functional group interconversions. A common strategy begins with the fluorination of a pyridine derivative, followed by chlorination and finally iodination. For instance, direct fluorination at the 3-position can be accomplished using reagents like Selectfluor® or diethylaminosulfur trifluoride (DAST). Subsequent electrophilic chlorination at the 6-position, often with chlorine gas or N-chlorosuccinimide (NCS), requires precise temperature control to prevent over-halogenation. The final iodination at the 2-position is typically achieved through a metal-halogen exchange reaction, for example, using butyllithium (B86547) (BuLi) followed by the addition of iodine (I₂) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures.
The synthesis of related compounds, such as 3-bromo-6-chloro-4-fluoro-2-iodopyridine, has been demonstrated using similar sequential halogenation strategies, indicating the feasibility of this approach for the target molecule. Another approach involves the diazotization of an aminopyridine precursor. For example, 2-chloro-3-aminopyridine can be converted to 2-chloro-3-fluoropyridine (B99640) via a diazonium salt, which can then be further functionalized.
Exploration of Halogen Dance Reactions in Polyhalogenated Pyridine Synthesis
The "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen atom, has emerged as a powerful tool for the synthesis of highly substituted pyridines. clockss.orgresearchgate.net This methodology can provide access to substitution patterns that are difficult to achieve through classical methods. clockss.org The reaction is typically induced by strong bases like lithium diisopropylamide (LDA) and proceeds through a pyridyne intermediate.
Recent studies have highlighted the application of halogen dance reactions in the synthesis of halogen-rich pyridines, including isomers of the target compound. acs.orgnih.gov For example, starting from a suitably halogenated pyridine intermediate, treatment with a strong base can induce halogen migration, followed by electrophilic trapping with iodine to install the 2-iodo substituent. This approach has been successfully employed in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine, demonstrating its potential for accessing diverse polyhalogenated pyridines. acs.orgnih.gov The ability to control the migration of different halogens offers a flexible strategy for the synthesis of complex pyridine derivatives. clockss.org
Synthesis from Analogous Halogenated Pyridine Intermediates
The synthesis of this compound can also be accomplished by starting from more readily available halogenated pyridine intermediates and performing subsequent transformations.
Transformations from Dihalogenated Pyridines (e.g., 2,3-dichloropyridine (B146566) to 3-chloro-2-fluoropyridine)
A key precursor for the synthesis of fluorinated pyridines is 3-chloro-2-fluoropyridine (B73461). This intermediate can be prepared from 2,3-dichloropyridine through a nucleophilic aromatic substitution reaction. A common method involves heating 2,3-dichloropyridine with a fluoride (B91410) source, such as cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comsn-tin.com This halogen exchange reaction, often referred to as a "Halex" reaction, typically proceeds with good yield. chemicalbook.com Another method involves the fluorination of 2-nitro-3-chloropyridine. sn-tin.com The resulting 3-chloro-2-fluoropyridine can then serve as a starting material for further functionalization to introduce the iodine and the second fluorine atom at the desired positions. google.com
| Starting Material | Reagents | Product | Yield | Reference |
| 2,3-Dichloropyridine | CsF, DMSO | 3-Chloro-2-fluoropyridine | 71.9% | chemicalbook.com |
| 2-Nitro-3-chloropyridine | NMe₄F, DMF | 3-Chloro-2-fluoropyridine | 94% | sn-tin.com |
Conversion of Fluoropyridine Derivatives (e.g., 2-fluoro-3-iodopyridine)
Fluoropyridine derivatives, such as 2-fluoro-3-iodopyridine (B38475), can serve as valuable intermediates in the synthesis of more complex halogenated pyridines. The fluorine atom in 2-fluoro-3-iodopyridine can be displaced by various nucleophiles. For example, reaction with alcohols like methanol, isopropanol, or benzyl (B1604629) alcohol can yield the corresponding alkoxy-iodopyridines. nih.gov While this specific reaction does not directly lead to this compound, it demonstrates the reactivity of the fluorine substituent and the potential for nucleophilic substitution reactions on the pyridine ring.
Furthermore, halogen dance reactions have been performed on 2-fluoro-3-iodopyridine. researchgate.net Treatment with a strong base can induce the migration of the iodine atom, allowing for the introduction of other functional groups at different positions on the pyridine ring. This highlights the versatility of fluoropyridine derivatives as building blocks in the synthesis of poly-substituted pyridines.
Derivatization of Polyfluoropyridines (e.g., 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) to 3-chloro-2,5,6-trifluoro-4-iodopyridine)
Highly fluorinated pyridines, such as 3-chloro-2,4,5,6-tetrafluoropyridine, are versatile starting materials for the synthesis of other polyhalogenated pyridines. rsc.orgrsc.orgsigmaaldrich.comepa.govnist.govscbt.comnist.gov The fluorine atoms on the pyridine ring can be selectively replaced by other halogens or functional groups. For instance, the reaction of 3-chloro-2,4,5,6-tetrafluoropyridine with sodium iodide in dimethylformamide results in the formation of 3-chloro-2,5,6-trifluoro-4-iodopyridine. rsc.org This reaction demonstrates a selective nucleophilic aromatic substitution where an iodide ion displaces a fluoride ion at the 4-position. This intermediate, with its distinct halogenation pattern, can then potentially be further modified to arrive at the target compound, this compound.
| Starting Material | Reagents | Product | Reference |
| 3-Chloro-2,4,5,6-tetrafluoropyridine | NaI, DMF | 3-Chloro-2,5,6-trifluoro-4-iodopyridine | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyridine Functionalization
Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of electron-deficient aromatic rings like pyridine. wikipedia.orgpressbooks.pub The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgimperial.ac.uk The presence of electron-withdrawing groups ortho or para to the leaving group is crucial as they stabilize the negatively charged intermediate, thereby facilitating the reaction. wikipedia.orgpressbooks.pub In the context of halogenated pyridines, the inherent electron-deficient nature of the ring, compounded by the inductive effect of halogen atoms, makes it susceptible to SNAr.
Selective Nucleophilic Displacement of Halogens
In polyhalogenated pyridines, the regioselectivity of nucleophilic substitution is dictated by a combination of electronic and steric factors. The position of the leaving group relative to the ring nitrogen and other substituents determines the stability of the Meisenheimer intermediate. Generally, substitution occurs preferentially at the C2 (α) and C4 (γ) positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. imperial.ac.uk
The nature of the halogen itself also plays a critical role as a leaving group. The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is usually the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.
For a precursor like 2,3-dichloro-6-fluoropyridine (B12324884), the fluorine atom at C-6 and the chlorine at C-2 are the most likely sites for nucleophilic attack. The synthesis of 3-chloro-2-fluoropyridine from 2,3-dichloropyridine using caesium fluoride in DMSO demonstrates the displacement of a chlorine atom by fluoride, achieving a 71.9% yield. chemicalbook.com This highlights the feasibility of selective halogen exchange, a key step in building up the desired substitution pattern for the target molecule.
Regiocontrol in SNAr with Various Nucleophiles (e.g., alkoxides, amines)
The choice of nucleophile is paramount in controlling the regioselectivity of SNAr reactions on di- and polyhalopyridines. Different nucleophiles exhibit distinct reactivity profiles and can be directed to specific positions on the pyridine ring.
Alkoxides: The synthesis of alkoxypyridines via SNAr is a common strategy. arkat-usa.org For instance, 4-methoxypyridine (B45360) can be readily prepared from 4-chloropyridine (B1293800) hydrochloride through nucleophilic substitution with sodium methoxide. arkat-usa.org In more complex systems, such as 2,4-difluoroarylcarboxamides, the regioselectivity of etherification with alkoxides can be dramatically controlled by the reaction conditions. The use of chloromagnesium alkoxides, for example, can lead to high ortho-selectivity, a phenomenon attributed to the coordinating effects of the magnesium cation. nih.gov This principle can be applied to selectively introduce an alkoxy group onto a dihalopyridine precursor.
Amines: Amination of halopyridines is another crucial transformation. The reaction of activated polyfluoroarenes with secondary amines can proceed with high regioselectivity, often favoring the position ortho to an activating group, a process potentially guided by hydrogen bonding in the transition state. researchgate.net In the case of pentabromopyridine, reaction with secondary amines in benzene (B151609) resulted in exclusive substitution at the 2(6)-position, while using ethanol (B145695) as a solvent also yielded the 4-substituted isomer. researchgate.net The Chichibabin reaction, a classic method for aminating pyridines, involves the use of sodium amide to introduce an amino group, typically at the 2-position. youtube.com More modern approaches utilize magnesium amides for the amination of pyridinesulfonic acids. researchgate.net
The table below summarizes the regiochemical outcomes for SNAr reactions on a model dihalopyridine substrate.
| Nucleophile | Reagent Example | Typical Regioselectivity | Influencing Factors |
| Alkoxide | Sodium Methoxide (NaOMe) | C4 > C2 | Electronic stabilization of Meisenheimer complex by ring nitrogen. |
| Alkoxide | Chloromagnesium Alkoxide (ROMgCl) | Ortho-selective | Coordination of Mg cation can direct the nucleophile. nih.gov |
| Amine | Secondary Amine (e.g., Piperidine) | C2 or C4 | Solvent polarity and potential for hydrogen bonding can alter selectivity. researchgate.net |
| Amine | Sodium Amide (NaNH₂) | C2 (Chichibabin) | Formation of a stable intermediate followed by hydride elimination. youtube.com |
Organometallic Approaches in Constructing Halogenated Pyridines
Organometallic chemistry provides a powerful toolkit for the synthesis of highly functionalized pyridines, offering alternative pathways to SNAr that often operate under milder conditions and with different regiochemical control.
Directed Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgclockss.org A directing metalating group (DMG), typically a Lewis basic functional group, coordinates to an organolithium reagent (like n-BuLi or s-BuLi) or a lithium amide base (like LDA or LTMP), facilitating deprotonation at the adjacent ortho position. baranlab.orgclockss.org The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a new substituent with high regiocontrol.
For pyridine systems, common DMGs include amides, alkoxides, and even halogens themselves. arkat-usa.orgclockss.org The use of hindered lithium amide bases like LDA is often necessary to prevent the competing nucleophilic addition of the organolithium reagent to the pyridine C=N bond. clockss.org For instance, the alkoxy group in 4-methoxypyridine directs lithiation to the C-3 position. arkat-usa.org Similarly, a halogen can direct metalation; for example, 2-bromo-4-methoxypyridine (B110594) is lithiated at the C-3 position when treated with LTMP. arkat-usa.org This approach is crucial for introducing substituents at positions that are not readily accessible through other means. Subsequent trapping with an iodine source would be a direct route to an iodinated pyridine precursor.
Magnesiation and Magnesium Amide Chemistry
The use of magnesium-based reagents offers a milder and often more functionally-group-tolerant alternative to lithiation. znaturforsch.com Reagents like TMPMgCl·LiCl (a Hauser base) can deprotonate pyridines with high kinetic activity and unusual regioselectivity. znaturforsch.com For example, 3,5-dibromopyridine (B18299) is smoothly magnesiated at the C-2 position using TMPMgCl·LiCl. znaturforsch.com
Furthermore, direct C-H magnesiation can be achieved. In the synthesis of a pentasubstituted pyridine, C6 magnesiation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was successfully performed, allowing for the introduction of various electrophiles at that position. acs.orgnih.gov This demonstrates the power of magnesiation in the late-stage functionalization of already complex, halogen-rich pyridine rings. Magnesium amides of the type R₂NMgCl·LiCl have also proven effective for the direct amination of pyridinesulfonic acids, showcasing their utility as potent nucleophiles. researchgate.net
Halogen-Metal Exchange Reactions and their Application
Halogen-metal exchange is a rapid and efficient method for generating organometallic intermediates from aryl or heteroaryl halides. The reaction typically involves treating a halide (I > Br >> Cl) with an organolithium or organomagnesium reagent at low temperatures. znaturforsch.comarkat-usa.org The regioselectivity is highly predictable, occurring at the site of the most reactive halogen.
This methodology is particularly relevant for the synthesis of this compound. A plausible strategy would involve the synthesis of a precursor like 2,3-dichloro-6-fluoropyridine or 3-chloro-6-fluoro-2-bromopyridine. A subsequent bromine-lithium or iodine-lithium exchange followed by quenching with an electrophile can install the desired functionality. For example, treating 2,5-dibromo-4-methoxypyridine (B2608117) with n-BuLi results in selective lithium-halogen exchange at the C-5 position. arkat-usa.org
Recent work has highlighted the use of "halogen dance" reactions, which are base-induced isomerization/halogenation sequences, to prepare unique polyhalogenated pyridines. acs.orgnih.gov For example, the synthesis of 3-bromo-6-chloro-4-fluoro-2-iodopyridine was achieved using a halogen dance reaction. acs.orgnih.gov A similar strategy, likely involving a directed deprotonation/isomerization followed by electrophilic trapping with iodine, is a highly viable route for accessing the this compound scaffold.
The following table outlines key organometallic reactions for pyridine functionalization.
| Reaction Type | Reagent | Key Feature | Application Example |
| Directed Lithiation | n-BuLi, LDA, LTMP | Regioselective deprotonation ortho to a directing group. clockss.org | Lithiation of 2-bromo-4-methoxypyridine at C-3. arkat-usa.org |
| Magnesiation | TMPMgCl·LiCl | Milder conditions, high functional group tolerance. znaturforsch.com | C6 magnesiation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine. acs.org |
| Halogen-Metal Exchange | n-BuLi, iPrMgCl | Fast exchange at I or Br positions to form organometallics. arkat-usa.org | Synthesis of pyridinylboronic acids from bromopyridines. dur.ac.uk |
| Halogen Dance | LDA | Base-induced halogen migration and subsequent functionalization. acs.org | Synthesis of 3-bromo-6-chloro-4-fluoro-2-iodopyridine. acs.orgnih.gov |
Cross-Coupling Reactions Involving Halo-Pyridine Substrates
The presence of multiple halogen atoms on the pyridine core of this compound allows for its participation in a variety of cross-coupling reactions. The selection of the catalytic system—typically based on palladium, copper, or ruthenium—is crucial for controlling which carbon-halogen bond is activated, thereby directing the regiochemical outcome of the functionalization.
Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In the context of polyhalogenated pyridines, the exceptional reactivity of the carbon-iodine bond allows for selective coupling at this position while leaving the more robust carbon-chlorine and carbon-fluorine bonds intact. tcichemicals.com
The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is highly effective for the selective arylation or alkylation of substrates like this compound. chemie-brunschwig.ch The reactivity order for aryl halides in Suzuki couplings is well-established: I > Br > OTf >> Cl. tcichemicals.com This hierarchy ensures that the reaction occurs preferentially at the C-2 position (iodo). researchgate.netresearchgate.net For instance, the coupling of 2-iodopyridine (B156620) derivatives with various boronic acids proceeds efficiently using catalysts like Pd(PPh₃)₄. researchgate.net While aryl chlorides can be coupled, they often require more forcing conditions or specialized, highly active catalyst systems. tcichemicals.comnih.govmdpi.com The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can influence reaction efficiency. acs.org
| Halopyridine Substrate | Coupling Partner | Catalyst System | Key Observation | Reference |
|---|---|---|---|---|
| 2-Iodopyridines | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Efficient coupling at the iodo-position. | researchgate.net |
| 2-Bromo or 2-Iodopyridine | Aryl/Heteroaryl Bromides | Pd₂(dba)₃ / Phosphite Ligand | Effective coupling of 2-pyridyl nucleophiles derived from bromo- or iodopyridines. | nih.gov |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | Selective Sonogashira coupling occurred at the C-I bond, leaving the C-Cl bond untouched. | beilstein-journals.org |
| 5-Bromo-6-chloropyridin-3-yl fluorosulfate | 4-(methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ / NaHCO₃ | Demonstrates the reactivity hierarchy Br > OSO₂F > Cl, with coupling at the bromide position. | nih.gov |
The Heck reaction , which couples aryl halides with alkenes, follows a similar reactivity pattern. rsc.orgnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) center, a step that is much more facile for C-I bonds than for C-Cl or C-F bonds. libretexts.org Reductive Heck reactions, using a hydride source like formic acid, have been successfully applied to substrates such as 2-chloro-5-iodopyridine, with the reaction proceeding at the iodine-substituted position. chem-soc.si
Similarly, the Stille reaction , utilizing organostannane reagents, exhibits analogous selectivity. The transmetalation step is highly efficient with iodopyridines, allowing for controlled functionalization at the most labile site.
Copper-catalyzed reactions offer a complementary approach for introducing specific functional groups. Trifluoromethylation, in particular, is of significant interest in medicinal chemistry due to the beneficial properties imparted by the -CF₃ group. beilstein-journals.org Copper catalysis is a common method for the trifluoromethylation of aryl iodides. nih.gov
Protocols using a copper source (e.g., CuI) and a trifluoromethylating agent (e.g., Me₃SiCF₃) have proven effective for the conversion of iodo-heterocycles. nih.govresearchgate.netacs.org The reaction proceeds smoothly at the iodine-bearing carbon of various substituted iodopyridines, demonstrating high conversion rates. nih.govresearchgate.net The efficiency of these transformations highlights that both activated (electron-poor) and deactivated (electron-rich) aryl iodides can be suitable substrates. acs.org The combination of a copper catalyst with a silver salt, such as AgF, can be essential for achieving high yields in some systems. acs.org
| Substrate | CF₃ Source | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Alkoxy-substituted iodopyridines | Not Specified | Copper-based | Isolated yields typically 50-88%. | nih.gov |
| 1-Iodonaphthalene | Me₃SiCF₃ | CuI / AgF / dmeda / NaOt-Bu | 71% | acs.org |
| Various Aryl Iodides | FSO₂CF₂CO₂Me | CuI | Catalytic trifluoromethylation demonstrated. | beilstein-journals.org |
Ruthenium-catalyzed reactions have emerged as powerful tools for C-H activation and direct arylation, offering an alternative to traditional cross-coupling methods that require pre-functionalized substrates. mdpi.comresearchgate.net These reactions often rely on a directing group within the substrate to guide the metal catalyst to a specific C-H bond, typically at the ortho position. rsc.orgnih.gov
While direct examples involving this compound as the substrate in Ru-catalyzed C-H activation are not prominently detailed, the principles of the methodology are applicable. For instance, pyridine-containing moieties are frequently used as effective directing groups for the arylation of sp² and sp³ C-H bonds. nih.govacs.org Research has shown that ruthenium catalysts can facilitate the arylation of C-H bonds in aromatic amides that contain a directing group. rsc.org Furthermore, ruthenium catalysts have been developed that are uniquely effective for the late-stage arylation of complex, heavily functionalized molecules. nih.gov The efficiency of these processes can be influenced by the steric and electronic nature of substituents on the directing group or the substrate. acs.org For example, bulky groups in the 3-position of a pyridine directing group can enhance the effectiveness of the arylation process. acs.org
Regioselective Functionalization and Site Control in Pyridine Chemistry
The ability to selectively functionalize one position on a poly-substituted ring over others is a critical challenge in organic synthesis. For this compound, the distinct properties of its three halogen substituents provide a clear roadmap for regioselective transformations.
The regioselectivity in cross-coupling reactions of polyhalogenated pyridines is governed by the relative bond strengths and reactivity of the carbon-halogen bonds. The established order of reactivity in palladium-catalyzed couplings is C–I > C–Br > C–OSO₂F > C–Cl > C–F. tcichemicals.comnih.govbaranlab.org
This hierarchy dictates that reactions on this compound will overwhelmingly occur at the C-2 position, where the iodine atom is located. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition by a low-valent metal catalyst like Pd(0). tcichemicals.com This allows for the selective introduction of a new substituent at C-2 while preserving the chloro and fluoro groups for potential subsequent transformations under more vigorous conditions. This site-selectivity has been demonstrated in various halogenated pyridines, where nucleophilic substitution or coupling occurs preferentially at the most labile halogen site. rsc.org For example, in competitive experiments, pyridinyl bromides react much faster than the corresponding chlorides, and fluorosulfates show reactivity intermediate between bromides and chlorides. nih.gov
Beyond the inherent reactivity of the C-X bonds, both steric and electronic factors play a crucial role in determining the reaction outcomes for this compound.
Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C-2, C-6) and para (C-4) positions. baranlab.org The fluorine and chlorine atoms are also strongly electron-withdrawing via the inductive effect, further deactivating the ring. This deactivation can slow certain reactions but can also stabilize key anionic intermediates formed during nucleophilic attack or oxidative addition steps. For instance, the strongly electron-withdrawing trifluoromethyl group has been shown to activate the pyridine ring for nucleophilic substitution.
Steric Effects: The substituents on the pyridine ring exert steric influence that can affect the approach of reagents and the stability of transition states. The iodine atom at C-2 is the bulkiest of the three halogens, which can influence the catalytic cycle. However, its high reactivity in oxidative addition typically overrides steric considerations in cross-coupling reactions. In ruthenium-catalyzed C-H activation, the size of substituents can be a determining factor; bulky groups on a directing pyridine ring have been shown to improve reaction yields, likely by enforcing a conformation that favors the desired metal-substrate interaction. acs.org The interplay between the steric bulk of the iodine and the electronic pull of the fluoro and chloro groups creates a unique chemical environment that allows for highly controlled and selective functionalization.
Ortho-Metalation and Directed Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of halopyridines, the halogen substituents and the ring nitrogen act as directing groups, guiding deprotonation to a specific adjacent position. researchgate.net For this compound, the existing halogens strongly influence the acidity of the ring protons, enabling precise functionalization.
The process typically involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to selectively abstract a proton from the pyridine ring. researchgate.netjst.go.jp The directing ability of halogens in pyridine systems generally follows the order F > Cl > Br > I. In this molecule, the fluorine at C-6 and the chlorine at C-3 direct metalation to their ortho positions. The most acidic proton is typically at the C-4 position, influenced by the adjacent C-3 chlorine. Deprotonation at this site creates a highly reactive organolithium intermediate. This intermediate is unstable at higher temperatures and is immediately "trapped" by introducing an electrophile, resulting in a new substituent at the C-4 position. researchgate.net
The versatility of this method allows for the introduction of a wide array of functional groups. The choice of electrophile determines the final product, making DoM a key method for creating diverse pyridine derivatives.
Table 1: Examples of Directed Functionalization via Ortho-Metalation of Halopyridines This table illustrates the general principle of ortho-metalation on halopyridine scaffolds, as specific examples for this compound are not detailed in the provided sources.
| Base/Conditions | Electrophile | Resulting Functional Group | Reference |
|---|---|---|---|
| LDA, -78 °C | D₂O | Deuterium | researchgate.net |
| LDA, -78 °C | Aldehydes/Ketones | Hydroxyalkyl | researchgate.net |
| LDA, -78 °C | I₂ | Iodine | researchgate.net |
| LDA, -75 °C | CO₂ | Carboxylic Acid | researchgate.net |
| LDA, -78 °C | (CH₃)₃SiCl | Trimethylsilyl | researchgate.net |
**3.3. Other Transformation Reactions
Beyond ortho-metalation, the this compound scaffold can undergo a variety of other transformations, leveraging the distinct reactivity of each halogen substituent.
Functional group interconversions are fundamental in synthetic chemistry, allowing for the transformation of one functional group into another. On the this compound ring, the iodine atom at the C-2 position is the most labile and serves as the primary site for such conversions, particularly in metal-catalyzed reactions.
A notable example of this reactivity is the conversion of an iodopyridine to a trifluoromethylpyridine. Research on related compounds has shown that 3-chloro-2-iodopyridine (B156357) can be transformed into 3-chloro-2-(trifluoromethyl)pyridine (B156378) by reaction with a source of nucleophilic CF₃ in the presence of copper. researchgate.net This type of reaction highlights the ability to swap the iodo group for other valuable moieties. The selective cleavage of the C-I bond is favored due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. This principle is also the basis for various cross-coupling reactions where the iodine acts as a leaving group.
Furthermore, the general process of halodecarboxylation, which converts carboxylic acids into aryl halides, demonstrates the reversible nature of some of these functional groups under specific conditions. acs.org This underscores the rich chemistry available for manipulating substituents on the pyridine ring.
Table 2: Representative Functional Group Interconversions on Halopyridine Scaffolds
| Starting Group (at C-2) | Reagents | Resulting Group (at C-2) | Reaction Type | Reference |
|---|---|---|---|---|
| Iodine | "CF₃" source, Copper | Trifluoromethyl | Nucleophilic Substitution | researchgate.net |
| Carboxylic Acid | I₂, Catalyst | Iodine | Halodecarboxylation | acs.org |
While many reactions involving pyridine derivatives proceed through ionic (polar) mechanisms, radical pathways offer an alternative and complementary approach to functionalization. These reactions involve intermediates with unpaired electrons and can facilitate transformations that are difficult to achieve through conventional ionic routes.
Mechanistic studies on the trifluoromethylation of aryl halides have suggested that the reaction can involve a radical process. researchgate.net Under certain conditions, such as those free of transition metals and oxidants, the transformation may proceed via single-electron transfer steps, generating radical intermediates. This pathway provides a different mechanistic framework for forming new carbon-carbon or carbon-heteroatom bonds on the pyridine ring. The involvement of radical intermediates can alter the regioselectivity and functional group tolerance of a reaction compared to its ionic counterpart.
Halopyridine scaffolds are precursors for the generation of highly reactive intermediates known as pyridynes (or dehydro-pyridines) through elimination reactions. jst.go.jp The formation of a pyridyne involves the removal of a proton and a halide from adjacent carbon atoms, typically mediated by a strong base.
For this compound, treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium can induce an elimination reaction. researchgate.netjst.go.jp For instance, the abstraction of the proton at C-4 by a base, followed by the loss of the chloride ion from C-3, would generate a 3,4-pyridyne intermediate. This species contains a formal triple bond within the aromatic ring, making it extremely reactive and a powerful synthon.
Once generated, these pyridyne intermediates are typically not isolated but are trapped in situ with other reagents. A common trapping method is a Diels-Alder reaction with a diene, such as furan, which leads to the formation of complex bicyclic and polycyclic heterocyclic systems. researchgate.net This strategy provides a route to molecular architectures that would be challenging to assemble otherwise.
Compound Index
Construction of Complex Polyfunctionalized Pyridines and Heterocycles
The distinct reactivity of the chloro, fluoro, and iodo substituents on the this compound ring is the cornerstone of its utility in constructing complex molecular architectures. The iodine atom at the 2-position is particularly susceptible to metalation and cross-coupling reactions. researchgate.net This allows for the selective introduction of a wide array of functional groups at this position.
For instance, the iodine can be readily displaced through reactions like Suzuki, Stille, or Sonogashira couplings, enabling the formation of carbon-carbon bonds and the introduction of aryl, alkyl, or alkynyl groups. Furthermore, the chloro and fluoro groups at the 3- and 6-positions, respectively, can undergo nucleophilic aromatic substitution (SNAr) reactions, often under different reaction conditions, allowing for a stepwise and controlled functionalization of the pyridine ring. researchgate.net This differential reactivity enables chemists to build highly substituted and polyfunctionalized pyridines with precise control over the substitution pattern.
Research has also demonstrated the use of related halogenated pyridines in the synthesis of fused heterocyclic systems. researchgate.net By strategically functionalizing the different halogen positions, subsequent intramolecular cyclization reactions can be employed to construct bicyclic and polycyclic heteroaromatic compounds, which are prevalent scaffolds in medicinal chemistry.
Development of Advanced Building Blocks for Chemical Synthesis
This compound is not only a precursor to final target molecules but also serves as a foundational platform for the synthesis of more advanced and structurally diverse building blocks. researchgate.netacs.orgnih.gov By selectively manipulating the halogen atoms, a library of disubstituted and trisubstituted pyridines can be generated. These new building blocks, in turn, can be utilized in further synthetic endeavors.
For example, the selective replacement of the iodine atom can yield a 2-substituted-3-chloro-6-fluoropyridine. This new intermediate can then be subjected to further transformations at the remaining chloro and fluoro positions. This stepwise approach allows for the creation of a multitude of pyridine derivatives with tailored functionalities, ready for incorporation into larger, more complex molecules. The ability to generate a variety of these advanced building blocks from a single, readily available starting material is a significant advantage in discovery chemistry, where rapid access to a diverse range of compounds is crucial. organic-chemistry.org
Integration into Structure-Activity Relationship (SAR) Studies for Analogue Synthesis
In the field of drug discovery and agrochemical research, understanding the relationship between a molecule's structure and its biological activity (SAR) is paramount. this compound is an ideal scaffold for such studies due to its three distinct points of modification. uni-saarland.deacs.orgdundee.ac.uk
By systematically replacing each halogen with a variety of other functional groups, chemists can generate a series of analogues. These analogues can then be tested for their biological activity, providing valuable data on which structural features are essential for potency and selectivity. For example, the iodine at the 2-position can be replaced with a range of aryl or alkyl groups, while the chlorine at the 3-position and the fluorine at the 6-position can be substituted with different amines, alcohols, or thiols. rsc.org This systematic modification allows researchers to probe the steric and electronic requirements of the biological target, guiding the design of more effective and optimized compounds. uni-saarland.de
The following table provides examples of how modifications to a related polyhalogenated pyridine scaffold can be used in SAR studies:
| Position Modified | Original Substituent | New Substituent | Potential Impact on Activity |
| 2 | Iodo | Aryl, Alkyl | Probing hydrophobic pockets in the target protein |
| 3 | Chloro | Amine, Ether | Investigating hydrogen bonding interactions |
| 6 | Fluoro | Thiol | Exploring alternative binding modes |
Precursor Role in the Synthesis of Diverse Organic Molecules
The versatility of this compound extends beyond the synthesis of just pyridine-containing compounds. It serves as a key precursor for a wide array of organic molecules with diverse applications. jst.go.jp The functional handles provided by the three halogen atoms allow for its incorporation into various synthetic pathways.
In the agrochemical industry, for instance, substituted pyridines are a common motif in many herbicides, fungicides, and insecticides. nih.gov The ability to selectively functionalize this compound makes it an attractive starting material for the synthesis of novel crop protection agents. Similarly, in materials science, highly functionalized aromatic and heteroaromatic compounds are used in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The unique electronic properties conferred by the halogen substituents and the potential for further functionalization make this compound a valuable precursor in these fields as well.
Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For pyridine derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide excellent agreement with experimental data for molecular geometries. researchgate.net
DFT calculations also elucidate electronic properties by mapping the molecular electrostatic potential (MEP) and calculating atomic charges. These analyses help identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. For a molecule like this compound, the high electronegativity of the fluorine and chlorine atoms, combined with the polarizability of the iodine atom, creates a unique and complex electronic landscape. mdpi.com
| Parameter | Pyridine (Reference) | 2-Chloropyridine researchgate.net | 3-Fluoropyridine researchgate.net | Predicted Effect on this compound |
| N-C2 Bond Length | ~1.34 Å | Shortened | Minor change | Significant shortening expected due to C2-Iodine |
| C2-C3 Bond Length | ~1.39 Å | Minor change | Minor change | Lengthening possible due to steric hindrance between I and Cl |
| C-Halogen Bond | N/A | C-Cl: ~1.74 Å | C-F: ~1.35 Å | Distinct C-I, C-Cl, and C-F bond lengths reflecting halogen size |
| Ring Planarity | Planar | Planar | Planar | Expected to remain largely planar |
Prediction of Reactivity and Reaction Mechanisms through Computational Modeling (e.g., HOMO-LUMO gaps)
The reactivity of a molecule is fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. ossila.commdpi.com A small HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. ossila.com
Computational studies on halopyridines consistently calculate these orbital energies to predict reactivity. researchgate.net For 3-halopyridines (fluoro, chloro, bromo), DFT calculations have shown how the nature of the halogen influences the HOMO-LUMO gap. researchgate.net In this compound, the combined electronic effects of three different halogens determine its reactivity. The electron-withdrawing nature of fluorine and chlorine would be expected to lower the energy of both the HOMO and LUMO, while the large, polarizable iodine atom at the 2-position serves as a key reactive site, particularly for metal-catalyzed cross-coupling reactions. acs.org Computational models can predict the energetics of these reaction pathways, for example, by calculating the activation barriers for processes like oxidative addition in a palladium-catalyzed cycle. chemrxiv.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
| 3-Fluoropyridine | - | - | - | researchgate.net |
| 3-Chloropyridine | - | - | - | researchgate.net |
| 3-Bromopyridine | - | - | - | researchgate.net |
| Pyridine-appended pyrene (B120774) (Py-Br) | -5.73 | - | - | researchgate.net |
| Antipyrine Derivative (A1) | -4.788 | -2.339 | 2.449 | researchgate.net |
| Antipyrine Derivative (A2) | -4.908 | -3.109 | 1.799 | researchgate.net |
| Antipyrine Derivative (A3) | -4.942 | -3.101 | 1.841 | researchgate.net |
Note: Specific HOMO/LUMO values for 3-halopyridines were mentioned but not quantified in the available text. The table includes data from other relevant pyridine analogs to illustrate typical calculated values.
Analysis of Vibrational Spectra and Spectroscopic Interpretations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a primary method for molecular structure identification. Computational modeling is indispensable for the interpretation of these complex spectra, especially for highly substituted molecules. DFT calculations can predict vibrational frequencies and intensities with a high degree of accuracy. researchgate.net
For halopyridine analogs, studies have demonstrated an excellent correlation between experimental spectra and those calculated using DFT (B3LYP/6-311++G(d,p)). researchgate.netmdpi.com By performing a normal coordinate analysis on the calculated frequencies, each vibrational band can be assigned to specific molecular motions, such as C-H stretches, C-C ring modes, or C-halogen stretches. mdpi.commdpi.com This detailed assignment confirms the molecular structure and provides insight into bonding. For this compound, computational analysis would be essential to distinguish the vibrational modes associated with the C-Cl, C-F, and C-I bonds and to understand how these substitutions perturb the characteristic vibrations of the pyridine ring. researchgate.net
| Vibrational Mode (for 2-Chloropyridine) | Calculated Frequency (cm⁻¹) researchgate.net | Experimental Frequency (cm⁻¹) researchgate.net |
| Ring Bending (out-of-plane) | ~410 | ~410 |
| Various modes < 1350 cm⁻¹ | Within 10 cm⁻¹ of experimental | - |
Note: The table illustrates the typical agreement between calculated and experimental frequencies for a halopyridine analog, as specific data for the target compound is not available.
Elucidation of Solvent Effects on Reaction Energetics and Pathways
Chemical reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and outcomes. rsc.org Computational chemistry models these influences using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govnih.gov More explicit models include individual solvent molecules to account for specific interactions like hydrogen bonding. nih.gov
Solvents can alter reaction pathways by differentially stabilizing the reactants, transition states, and products. rsc.org This can change the activation energy barrier, thus accelerating or decelerating a reaction. Computational studies on 3-halopyridines have shown that while molecular geometries are only slightly affected by solvent polarity, properties like vibrational frequencies and chemical reactivity are very seriously affected. researchgate.net For reactions involving this compound, such as nucleophilic substitution or cross-coupling, computational modeling can calculate the reaction energetics in various solvents. numberanalytics.com This allows for the rational selection of a solvent to optimize reaction yield or selectivity by identifying the solvent that provides the most favorable energy pathway. rsc.org
Future Directions and Emerging Research Avenues for 3 Chloro 6 Fluoro 2 Iodopyridine
Development of Novel Catalytic Systems for Site-Selective Transformations
The presence of chloro, fluoro, and iodo groups on the pyridine (B92270) ring of 3-chloro-6-fluoro-2-iodopyridine presents a significant opportunity for achieving site-selective reactions. The development of novel catalytic systems is paramount to harnessing this potential. Future research will likely focus on designing catalysts that can differentiate between the C-Cl, C-F, and C-I bonds, allowing for controlled and predictable functionalization at specific positions.
Transition-metal catalysis, particularly with palladium, has been instrumental in the functionalization of halopyridines. acs.orgbeilstein-journals.org Future efforts may explore the use of other earth-abundant metals to develop more sustainable and cost-effective catalytic systems. rsc.org The design of specialized ligands that can fine-tune the steric and electronic properties of the metal center will be crucial for achieving high selectivity. acs.org For instance, the use of bulky phosphine (B1218219) ligands has been shown to influence the outcome of cross-coupling reactions. acs.org Furthermore, computational studies can aid in the rational design of catalysts by providing insights into the reaction mechanisms and the factors governing site-selectivity. acs.orgchemrxiv.org
The development of catalytic systems that enable the selective activation of one halogen over the others will be a key area of investigation. This would allow for sequential cross-coupling reactions, where each halogen can be replaced in a stepwise manner to introduce different functional groups. Such a strategy would provide a powerful tool for the rapid diversification of the this compound scaffold.
Exploration of Asymmetric Synthesis and Stereocontrolled Reactions
The introduction of chirality into molecules derived from this compound is a critical step towards their application in medicinal chemistry and materials science. Future research will undoubtedly focus on the development of asymmetric synthetic methods to control the stereochemistry of reactions involving this scaffold. This includes the exploration of chiral catalysts and reagents that can induce enantioselectivity in bond-forming reactions. vanderbilt.edu
Stereocontrolled reactions, such as the diastereoselective addition of nucleophiles to derivatives of this compound, will also be a significant area of research. acs.org For example, the development of methods for the stereospecific synthesis of alkenes from precursors derived from this compound would be highly valuable. acs.org The ability to control the geometry of newly formed double bonds is essential for the synthesis of complex molecules with defined three-dimensional structures.
Advanced Strategies for Regioselective Multihalogenation
While this compound is already a polyhalogenated compound, there is growing interest in developing advanced strategies for the regioselective introduction of additional halogen atoms. nih.govnih.gov This would lead to the creation of even more complex and functionally diverse pyridine scaffolds. researchgate.netacs.org
Recent advancements in halogenation chemistry have provided new tools for the selective functionalization of C-H bonds. acs.orgnih.gov These methods, which often employ specialized reagents and catalysts, could be adapted for the multihalogenation of pyridine derivatives. For instance, the use of designed phosphine reagents has been shown to enable the selective halogenation of pyridines at the 4-position. acs.orgnih.govresearchgate.net The development of one-pot multihalogenation systems would be particularly advantageous, offering a more efficient and streamlined approach to the synthesis of highly halogenated pyridines.
The "halogen dance" reaction, which involves the migration of a halogen atom to a different position on the aromatic ring, is another promising strategy for accessing novel polyhalogenated pyridines. acs.org Further exploration of this and other rearrangement reactions could lead to the discovery of new and unexpected synthetic routes.
Green Chemistry Approaches in this compound Synthesis and Reactivity
The principles of green chemistry are becoming increasingly important in all areas of chemical synthesis. rsc.orgresearchgate.net Future research on this compound will need to incorporate these principles to ensure that synthetic methods are environmentally benign and sustainable. This includes the development of processes that minimize waste, use less hazardous reagents and solvents, and are energy-efficient. researchgate.netresearchgate.net
One area of focus will be the use of water as a solvent for reactions involving this compound. acs.orgrsc.org Water is a non-toxic, inexpensive, and environmentally friendly solvent that can often enhance the reactivity and selectivity of organic reactions. rsc.org The development of catalytic systems that are active and stable in aqueous media will be crucial for the adoption of this approach. acs.org
Another important aspect of green chemistry is the use of renewable feedstocks and the development of catalytic processes that allow for the recycling and reuse of the catalyst. beilstein-journals.orgresearchgate.net The immobilization of catalysts on solid supports is a promising strategy for achieving this goal. jst.go.jp Furthermore, the use of alternative energy sources, such as microwave irradiation, can help to reduce reaction times and improve energy efficiency. researchgate.net
Design of Next-Generation Polyhalogenated Pyridine Scaffolds
The unique properties of this compound make it an ideal starting point for the design of next-generation polyhalogenated pyridine scaffolds with tailored properties. researchgate.netacs.org By selectively functionalizing the different halogen positions, it is possible to create a vast library of new compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. acs.orgresearchgate.netresearchgate.net
The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. mdpi.com Therefore, the development of methods for the selective fluorination of pyridine derivatives is of great interest. researchgate.net This could lead to the creation of new drug candidates with improved efficacy and metabolic stability. mdpi.com
Furthermore, the incorporation of polyhalogenated pyridine scaffolds into advanced materials, such as polymers and nitrogen-doped graphene, could lead to the development of new technologies with enhanced performance. researchgate.netchemrxiv.org For example, fluorinated aryl pyridines have potential applications in materials science due to their unique electronic properties. chemrxiv.org The systematic exploration of the structure-property relationships of these novel scaffolds will be essential for unlocking their full potential.
Q & A
Basic: What are the common synthetic routes for 3-Chloro-6-fluoro-2-iodopyridine?
Answer:
Halogen dance reactions and magnesiation-electrophilic trapping are key methods for synthesizing multi-halogenated pyridines. For example, describes the use of halogen dance to rearrange substituents on pyridine rings, enabling precise placement of halogens like iodine and chlorine. Magnesiation at the C6 position followed by electrophilic quenching (e.g., with iodine) allows sequential functionalization. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to control reactivity, as steric hindrance from adjacent halogens may reduce yields .
Basic: What safety protocols are critical when handling this compound?
Answer:
Due to the compound’s halogenated structure, use PPE (gloves, goggles, lab coats) and work in a fume hood. emphasizes segregating halogenated waste to prevent environmental contamination. Safety measures include:
- Avoiding inhalation/ingestion via proper ventilation.
- Adhering to protocols for neutralizing reactive intermediates (e.g., quenching Grignard reagents with isopropanol).
- Collaborating with certified waste disposal services for halogenated byproducts .
Basic: How is this compound characterized structurally?
Answer:
Combined spectroscopic and crystallographic methods are essential:
- NMR : and NMR identify fluorine and carbon environments, while NMR resolves proton coupling patterns.
- X-ray crystallography : Programs like SHELXL ( ) refine crystal structures, resolving ambiguities in halogen positioning. Ensure high-resolution data (<1.0 Å) to minimize errors in heavy-atom (e.g., iodine) localization .
Advanced: How can regioselectivity challenges during halogenation be addressed?
Answer:
Regioselectivity in multi-halogenated systems is influenced by electronic and steric factors. highlights using directing groups (e.g., temporary protecting groups) to bias halogen placement. Computational tools (DFT calculations) predict reactive sites by analyzing electron density and frontier molecular orbitals. Experimentally, low-temperature reactions (−78°C) can kinetically control halogenation pathways, favoring thermodynamically disfavored products .
Advanced: How to resolve contradictions in crystallographic data for this compound?
Answer:
Contradictions (e.g., disordered halogen positions) require iterative refinement using SHELX software ( ). Strategies include:
- Applying restraints for bond lengths/angles of heavy atoms.
- Testing multiple refinement models (e.g., split positions for iodine).
- Cross-validating with spectroscopic data (e.g., comparing experimental vs. simulated NMR shifts). For twinned crystals, use SHELXL’s TWIN command to deconvolute overlapping reflections .
Advanced: How to design derivatives of this compound for medicinal chemistry applications?
Answer:
Leverage halogen-rich scaffolds for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions). demonstrates magnesiation followed by electrophilic trapping to introduce functional groups (e.g., carbonyls, amines). Prioritize derivatives with balanced lipophilicity (cLogP 1–3) and solubility (via PEGylation or prodrug strategies). Use high-throughput screening to assess bioactivity and ADMET properties .
Advanced: What methodologies ensure rigor in research questions involving this compound?
Answer:
Apply the FINER framework ( ):
- Feasibility : Assess synthetic accessibility (e.g., step count, purification challenges).
- Novelty : Benchmark against existing halogenated pyridine libraries.
- Ethics : Follow green chemistry principles (e.g., atom economy in halogenation steps).
- Relevance : Align with drug discovery trends (e.g., fluorinated kinase inhibitors). Triangulate data via spectroscopy, crystallography, and computational modeling to validate hypotheses .
Advanced: How to analyze reaction mechanisms in multi-halogenated pyridine systems?
Answer:
Combine kinetic studies (e.g., variable-temperature NMR) with isotopic labeling (, ) to trace reaction pathways. For halogen dance mechanisms ( ), monitor intermediates via LC-MS and compare with DFT-predicted transition states. Use Hammett plots to quantify electronic effects of substituents on reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
